

Technical Support Center: Synthesis of 1,1,2-Trifluoroethane

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Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

Cat. No.: B1584508

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **1,1,2-Trifluoroethane** (HFC-143).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of **1,1,2-Trifluoroethane**, particularly through the gas-phase fluorination of chlorinated ethanes.

Issue	Potential Causes	Recommended Actions & Troubleshooting
Low Conversion of Precursors (1,2-dichloroethane/1,1,2-trichloroethane)	1. Catalyst Deactivation: The catalyst may be poisoned or coked. 2. Insufficient Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Improper Catalyst Activation: The catalyst may not have been properly activated before the reaction. 4. Low HF:Precursor Molar Ratio: An insufficient amount of the fluorinating agent is being used.	1. Catalyst Regeneration/Replacement: Attempt to regenerate the catalyst by passing a stream of inert gas (like nitrogen) at a high temperature to burn off coke. If poisoning is suspected, the catalyst may need to be replaced. 2. Optimize Temperature: Gradually increase the reaction temperature within the recommended range (200-550 °C) and monitor the conversion. ^[1] 3. Review Activation Protocol: Ensure the catalyst activation procedure was followed correctly, including the specified temperatures and gas flow rates. ^[1] 4. Adjust Molar Ratio: Increase the molar ratio of hydrogen fluoride (HF) to the chlorinated ethane precursors. ^[1]
Poor Selectivity towards 1,1,2-Trifluoroethane	1. Suboptimal Reaction Temperature: The temperature may be favoring the formation of byproducts. 2. Incorrect Catalyst Composition: The ratio of metals in the composite catalyst may not be optimal. 3. Extended Contact Time: A longer residence time in the	1. Temperature Screening: Perform experiments at various temperatures to find the optimal point for 1,1,2-Trifluoroethane selectivity. 2. Catalyst Screening: If possible, test catalysts with slightly different metal compositions to improve selectivity. A common

	reactor can lead to further reactions and byproduct formation.	composite catalyst includes Cr, Cu, and Zn.[1] 3. Adjust Flow Rates: Increase the flow rate of the reactants to reduce the contact time in the reactor.[1]
Formation of Unexpected Peaks in GC Analysis	1. Side Reactions: Undesired reactions may be occurring, leading to various byproducts. 2. Impurities in Starting Materials: The precursors or HF may contain impurities that react to form other compounds. 3. Air Leak in the System: The presence of oxygen can lead to oxidation byproducts.	1. Identify Byproducts: Use GC-MS to identify the unexpected peaks. Common byproducts can include under-fluorinated or over-fluorinated ethanes, and various olefins from dehydrochlorination or dehydrofluorination. 2. Purify Starting Materials: Ensure the purity of the 1,2-dichloroethane, 1,1,2-trichloroethane, and HF. 3. System Leak Check: Perform a thorough leak check of the entire reactor system.
Pressure Build-up in the Reactor	1. Coke Formation: Carbonaceous deposits (coke) can block the catalyst bed. 2. Catalyst Bed Compaction: The physical structure of the catalyst may have degraded. 3. Downstream Blockage: A blockage in the lines or traps after the reactor.	1. Catalyst Regeneration: As mentioned above, regenerate the catalyst to remove coke. 2. Inspect Catalyst Bed: After cooling and safely shutting down the reactor, visually inspect the catalyst bed. 3. Check Downstream Equipment: Inspect all tubing, condensers, and traps for any obstructions.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of **1,1,2-Trifluoroethane**?

A1: A prevalent method is the gas-phase catalytic fluorination of a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane with anhydrous hydrogen fluoride (HF).^[1] This reaction is typically carried out at elevated temperatures in the presence of a composite metal catalyst.^[1]

Q2: What are the typical catalysts used for this synthesis?

A2: Composite catalysts containing metals such as Chromium (Cr), Copper (Cu), and Zinc (Zn) are commonly employed.^[1] The specific ratio of these metals can influence the catalyst's activity and selectivity.

Q3: What are the key reaction parameters to control?

A3: The critical parameters to monitor and control are:

- Reaction Temperature: Typically in the range of 200-550 °C.^[1]
- Contact Time: The residence time of the reactants in the catalyst bed, usually between 0.1 and 20 seconds.^[1]
- Molar Ratio of Reactants: The ratio of hydrogen fluoride to the chlorinated ethane precursors is a crucial factor affecting conversion and selectivity.^[1]

Q4: What are the common byproducts in the synthesis of **1,1,2-Trifluoroethane**?

A4: Byproducts can include a range of other fluorinated and chlorinated ethanes, such as 1,2-difluoroethane, and various olefins resulting from dehydrochlorination or dehydrofluorination reactions. The specific byproducts and their distribution will depend on the reaction conditions and the catalyst used.

Q5: How can **1,1,2-Trifluoroethane** be purified from the reaction mixture?

A5: The purification process typically involves several steps. First, the acidic components like unreacted HF and byproduct HCl are removed by passing the product stream through a water or alkaline scrubber. This is followed by drying to remove any moisture. Finally, fractional distillation is used to separate the **1,1,2-Trifluoroethane** from other halogenated hydrocarbons with different boiling points.

Data Presentation

The following tables summarize quantitative data related to the synthesis of **1,1,2-Trifluoroethane** based on a patented gas-phase fluorination process.

Table 1: Typical Reaction Conditions for Gas-Phase Fluorination

Parameter	Value	Reference
Reaction Temperature	200 - 550 °C	[1]
Contact Time	0.1 - 20 s	[1]
Molar Ratio (1,2-dichloroethane : 1,1,2-trichloroethane : HF)	1 : (0.1 - 10) : (6 - 15)	[1]

Table 2: Example of Catalyst Composition

Component	Molar Ratio	Reference
Chromium (Cr)	85	[1]
Copper (Cu)	5	[1]
Zinc (Zn)	10	[1]

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of 1,1,2-Trifluoroethane

This protocol is based on the method described in patent CN111116304B.

1. Catalyst Preparation and Activation:

- Prepare a composite catalyst with a molar ratio of Cr:Cu:Zn of 85:5:10.
- Load the catalyst into a tubular reactor.

- Dry the catalyst by heating to 400 °C under a nitrogen flow (100 ml/min) for 10 hours.
- Cool the catalyst to 200 °C.
- Activate the catalyst by sequentially treating with mixtures of nitrogen and hydrogen fluoride, gradually increasing the HF concentration, and finally with pure HF at 400 °C.[\[1\]](#)

2. Chlorination of Ethylene (Precursor Synthesis):

- Heat a separate reactor containing a suitable catalyst (e.g., Ni/Al composite) to 270 °C.
- Introduce ethylene and chlorine gas at a controlled flow rate.
- The product stream, a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane, is passed through a series of traps (buffer bottle, water wash, alkaline scrubber, and cold trap) to collect the chlorinated precursors.

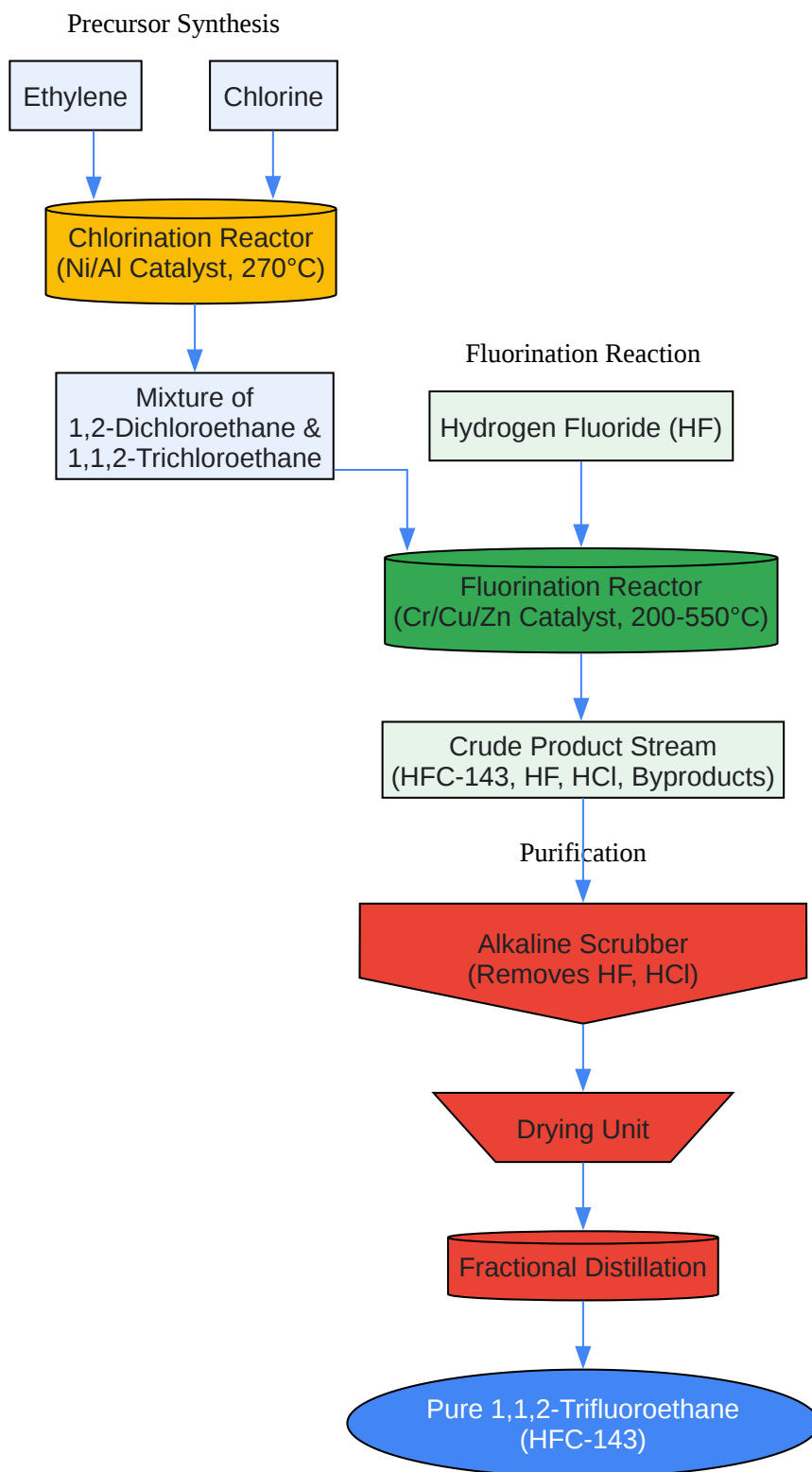
3. Gas-Phase Fluorination:

- Heat the reactor containing the activated fluorination catalyst to the desired reaction temperature (e.g., 330 °C).
- Introduce the mixture of 1,2-dichloroethane and 1,1,2-trichloroethane along with anhydrous hydrogen fluoride into a mixing chamber before passing them over the catalyst bed.
- The product stream is then passed through a similar series of traps (buffer bottle, water wash, alkaline scrubber, and cold trap) to collect the crude **1,1,2-Trifluoroethane**.

4. Product Analysis:

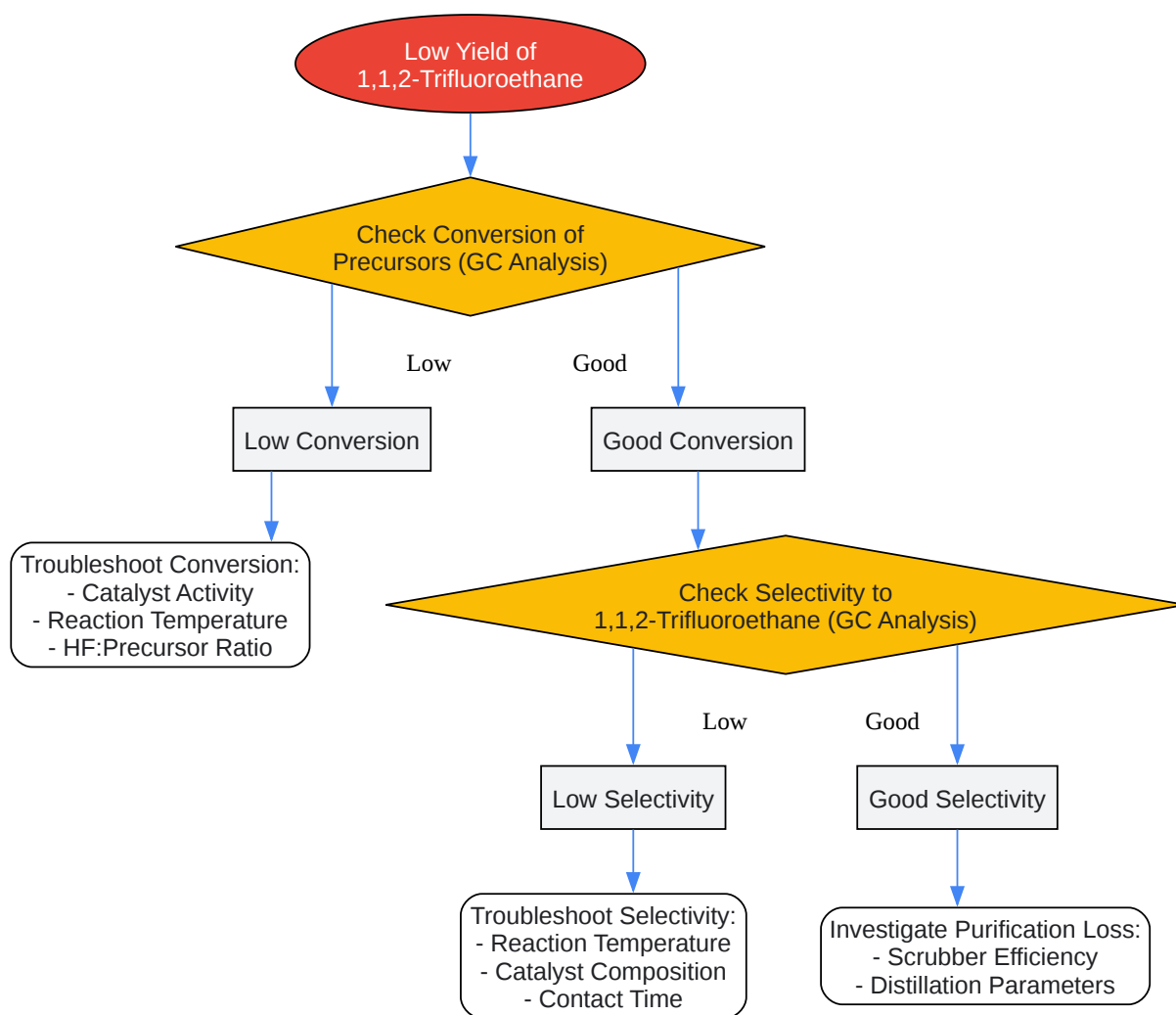
- The composition of the collected product can be analyzed using gas chromatography (GC) to determine the conversion of precursors and the selectivity to **1,1,2-Trifluoroethane**.

Mandatory Visualization



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Caption: Workflow for the synthesis and purification of **1,1,2-Trifluoroethane**.



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Caption: Troubleshooting logic for low yield in **1,1,2-Trifluoroethane** synthesis.

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References

- 1. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
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